molecular formula C32H38O4 B3068418 4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde CAS No. 474974-24-8

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde

Cat. No.: B3068418
CAS No.: 474974-24-8
M. Wt: 486.6 g/mol
InChI Key: ZEAMUCDDXSYBBL-UHFFFAOYSA-N
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Description

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde is an organic compound characterized by the presence of formyl groups attached to a benzene ring

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might interact with components of these devices.

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of optoelectronic devices , indicating that this compound might interact with its targets to alter their electronic properties.

Result of Action

Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might have an impact on the electronic properties of these devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde typically involves the reaction of 4-formylphenylboronic acid with appropriate reagents under controlled conditions. The process may include steps such as acetalization, Grignard reaction, and hydrolysis . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzaldehyde derivatives.

Scientific Research Applications

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde is unique due to its specific structural features, including the presence of formyl groups and dihexoxyphenyl substituents

Properties

IUPAC Name

4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O4/c1-3-5-7-9-19-35-31-21-30(28-17-13-26(24-34)14-18-28)32(36-20-10-8-6-4-2)22-29(31)27-15-11-25(23-33)12-16-27/h11-18,21-24H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAMUCDDXSYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCC)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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